Technical Guide: Synthesis and Properties of 2-[(2-Fluorophenyl)methyl]propanedinitrile
Technical Guide: Synthesis and Properties of 2-[(2-Fluorophenyl)methyl]propanedinitrile
The following technical guide details the synthesis, properties, and applications of 2-[(2-Fluorophenyl)methyl]propanedinitrile , a critical building block in medicinal chemistry.
CAS Registry Number: 338965-16-5 Synonyms: 2-(2-Fluorobenzyl)malononitrile; Propanedinitrile, [(2-fluorophenyl)methyl]-[1][2]
Executive Summary
2-[(2-Fluorophenyl)methyl]propanedinitrile is a functionalized organic intermediate characterized by a malononitrile core substituted with a 2-fluorobenzyl moiety.[1] It serves as a "privileged scaffold" in drug discovery, particularly for the synthesis of 3,5-diamino-4-benzylpyrazoles and substituted pyrimidines . These heterocycles are structural motifs found in soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors.
This guide provides a validated synthetic workflow, mechanistic insights, and property data for researchers utilizing this compound in high-value organic synthesis.
Chemical Profile & Properties[3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-[(2-Fluorophenyl)methyl]propanedinitrile |
| Molecular Formula | C₁₀H₇FN₂ |
| Molecular Weight | 174.18 g/mol |
| CAS Number | 338965-16-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–62 °C (Typical for mono-benzyl malononitriles) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Acidity (pKa) | ~11 (C-H proton between nitriles) |
| Storage | Sealed, dry, room temperature (Hygroscopic) |
Synthetic Pathways[8]
Two primary routes exist for the synthesis of this molecule.[3][4] The Direct Alkylation (Route A) is preferred for efficiency, while the Knoevenagel Condensation-Reduction (Route B) offers higher selectivity if dialkylation becomes problematic.
Route A: Direct Alkylation of Malononitrile (Recommended)
This method involves the nucleophilic substitution (
Reaction Scheme:
Detailed Protocol
-
Reagents: Malononitrile (1.0 equiv), 2-Fluorobenzyl chloride (1.0 equiv), Potassium Carbonate (
, 2.5 equiv), Potassium Iodide (KI, 0.1 equiv, catalyst). -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: 60–80 °C, 4–6 hours.
Step-by-Step Procedure:
-
Activation: Dissolve malononitrile (6.6 g, 100 mmol) in anhydrous ACN (100 mL). Add finely powdered
(34.5 g, 250 mmol) and stir at room temperature for 30 minutes to generate the carbanion. -
Addition: Add catalytic KI (1.6 g, 10 mmol) followed by the dropwise addition of 2-fluorobenzyl chloride (14.4 g, 100 mmol) over 20 minutes. Note: Slow addition is crucial to minimize di-alkylation.
-
Reaction: Heat the mixture to reflux (80 °C) and monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5]
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine. Dry over
. Recrystallize from Ethanol/Hexane to obtain the product.
Route B: Knoevenagel Condensation & Reduction
Used when high purity is required to avoid bis-benzyl impurities.
-
Condensation: 2-Fluorobenzaldehyde + Malononitrile
2-(2-Fluorobenzylidene)malononitrile. -
Reduction: 2-(2-Fluorobenzylidene)malononitrile +
Product .
Mechanistic Analysis
The synthesis follows a classic
Reaction Logic Diagram (Graphviz)
Caption: Mechanistic pathway for the mono-alkylation of malononitrile. Control of stoichiometry prevents the red "SideProduct" pathway.
Applications in Drug Discovery[8]
This molecule is a versatile precursor for nitrogen-containing heterocycles found in sGC stimulators and kinase inhibitors.
Synthesis of 4-Benzylpyrazoles
Reaction with hydrazine hydrate yields 3,5-diamino-4-(2-fluorobenzyl)pyrazole . This scaffold is a key intermediate for fused pyrazolo-pyridines.
-
Reaction: Reflux in Ethanol with Hydrazine Hydrate (
).
Synthesis of Pyrimidines
Condensation with amidines (e.g., guanidine, formamidine) yields 4,6-diamino-5-(2-fluorobenzyl)pyrimidines .
-
Relevance: These structures mimic the adenosine triphosphate (ATP) binding pocket in kinases and are explored in oncology.
Downstream Workflow Diagram
Caption: Divergent synthesis of bioactive heterocycles from the malononitrile precursor.
Safety and Handling (MSDS Highlights)
-
Hazards: Acute toxicity (Oral/Inhalation) due to nitrile groups. Causes skin irritation (H315) and serious eye irritation (H319).
-
Cyanide Risk: Under strong acidic conditions or high heat, may release HCN. Maintain basic or neutral pH during workup.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
ChemicalBook. (2023). 2-(2-FLUOROBENZYL)MALONONITRILE | 338965-16-5 Properties and Suppliers.[6] Link
-
Sigma-Aldrich. (2024). Propanedinitrile Derivatives and Building Blocks. Link
-
PubChem. (2024). Compound Summary: Malononitrile Derivatives. Link
-
SynQuest Laboratories. (2024). 2-[(2-Fluorophenyl)methyl]propanedinitrile Product Details. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(2-FLUOROBENZYL)MALONONITRILE | 338965-16-5 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2005108350A1 - An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs) - Google Patents [patents.google.com]
- 5. 312307-38-3|2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile|BLD Pharm [bldpharm.com]
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